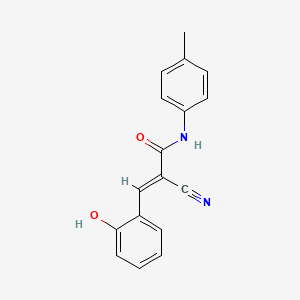
(2E)-2-cyano-3-(2-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-cyano-3-(2-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide is an organic compound characterized by its cyano, hydroxyphenyl, and methylphenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(2-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 2-hydroxybenzaldehyde and 4-methylaniline.
Formation of Intermediate: These starting materials undergo a condensation reaction to form an intermediate Schiff base.
Addition of Cyano Group: The intermediate is then reacted with malononitrile under basic conditions to introduce the cyano group.
Cyclization and Final Product Formation: The final step involves cyclization and dehydration to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-(2-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride are common.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-cyano-3-(2-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.
Medicine
Potential medicinal applications include its use as a precursor for developing drugs targeting specific enzymes or receptors. Its structural features make it a candidate for anti-inflammatory or anticancer agents.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or dyes, due to its reactive functional groups.
Mechanism of Action
The mechanism by which (2E)-2-cyano-3-(2-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide exerts its effects depends on its interaction with molecular targets. For instance, it may inhibit specific enzymes by binding to their active sites or modulate receptor activity by mimicking natural ligands. The cyano and hydroxy groups play crucial roles in these interactions, influencing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-cyano-3-(2-hydroxyphenyl)-N-phenylprop-2-enamide: Lacks the methyl group on the phenyl ring.
(2E)-2-cyano-3-(2-hydroxyphenyl)-N-(4-chlorophenyl)prop-2-enamide: Contains a chlorine atom instead of a methyl group.
Uniqueness
The presence of the 4-methylphenyl group in (2E)-2-cyano-3-(2-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide imparts unique steric and electronic properties, potentially enhancing its reactivity and binding characteristics compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
Molecular Formula |
C17H14N2O2 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
(E)-2-cyano-3-(2-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H14N2O2/c1-12-6-8-15(9-7-12)19-17(21)14(11-18)10-13-4-2-3-5-16(13)20/h2-10,20H,1H3,(H,19,21)/b14-10+ |
InChI Key |
JOJBELSWAVTINP-GXDHUFHOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2O)/C#N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-[4-(propan-2-yl)benzyl]aniline](/img/structure/B11520512.png)
![2-{[2-(3-Chlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B11520513.png)
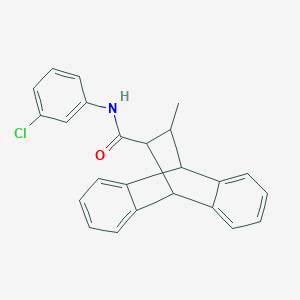
![3'-benzyl-1-(2-chlorobenzyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11520519.png)
![5-nitro-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11520526.png)
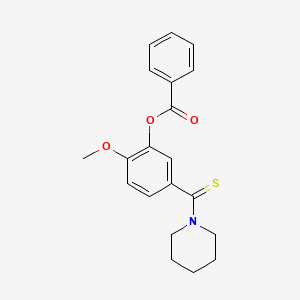
![2-{[2-Hydroxy-3-(morpholin-4-yl)propyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B11520533.png)
![N-(4-fluorophenyl)-4-[(2Z)-2-(2-nitrobenzylidene)hydrazinyl]-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11520536.png)
![2-({1-Amino-1H-[1,2,4]triazolo[3,4-C][1,2,4]triazol-5-YL}sulfanyl)-N-(1,3,4-thiadiazol-2-YL)acetamide](/img/structure/B11520543.png)
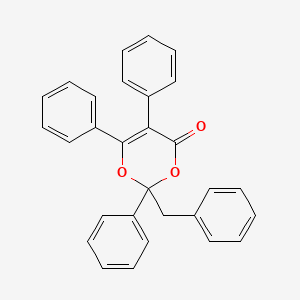
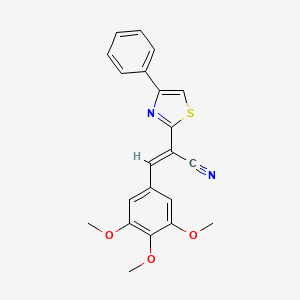
![5-[(4-Methylphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B11520550.png)
![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl 3,5-dinitrobenzoate](/img/structure/B11520561.png)
![3-(5-{(Z)-[6-(ethoxycarbonyl)-7-methyl-3-oxo-5-(thiophen-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11520562.png)
